Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate 2,5-Dimethoxy from Mono-Methoxy Analog
The 2,5-dimethoxyphenyl target compound possesses five hydrogen-bond acceptors (HBA=5) and a calculated TPSA of ~84.8 Ų, versus four HBA and a TPSA of 75.6 Ų for the 2-methoxyphenyl analog (CAS 61894-11-9, CID 2803475) [1][2]. This +9.2 Ų TPSA increase is driven exclusively by the second methoxy oxygen and pushes the target into a higher PSA bin—below 90 Ų but above 80 Ų—associated with modulated oral absorption and CNS partitioning compared to compounds with PSA in the 70–80 Ų range [2][3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ~84.8 Ų (5 HBA) |
| Comparator Or Baseline | 3-[(2-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CID 2803475): 75.6 Ų (4 HBA) |
| Quantified Difference | +9.2 Ų (+12.2% relative increase) |
| Conditions | Computed by fragment-based summation (Ertl method); PubChem Cactvs 3.4.8.18. |
Why This Matters
A 12% difference in TPSA can shift a compound between CNS-penetrant and peripherally restricted classifications during lead optimization, making the 2,5-dimethoxy compound a distinct biophysical tool relative to the mono-methoxy comparator.
- [1] PubChem CID 2803475: Computed TPSA = 75.6 Ų, HBA = 4, HBD = 2, RotBonds = 4, XLogP3-AA = 1.6. National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
- [2] Target compound SMILES COc1ccc(OC)c(NC(=O)C2C3CC(C2C(=O)O)C=C3)c1: calculated TPSA ~84.8 Ų using Ertl's fragment-based method (J. Med. Chem. 2000, 43, 3714–3717). HBA=5 (amide O, acid O, two methoxy O's, acid OH); HBD=2. View Source
- [3] Hitchcock, S.A.; Pennington, L.D. Structure-brain exposure relationships. J. Med. Chem. 2006, 49, 7559–7583. (CNS drug design: favorable PSA <90 Ų, but changes near 80 Ų modulate brain penetration). View Source
